molecular formula C10H7NO5 B5215736 8-methoxy-5-nitro-2H-chromen-2-one CAS No. 57585-53-2

8-methoxy-5-nitro-2H-chromen-2-one

Cat. No.: B5215736
CAS No.: 57585-53-2
M. Wt: 221.17 g/mol
InChI Key: KGZAGKJVFSMUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Chromen-2-one (Coumarin) Scaffolds in Academic Research

The 2H-chromen-2-one, commonly known as coumarin (B35378), is a bicyclic aromatic organic compound. nih.gov Its planar and lipophilic nature allows for significant interaction with biological molecules, often through π–π stacking with aromatic amino acids. nih.gov The lactone group within the coumarin structure also enables polar interactions, such as hydrogen bonding. nih.gov This versatile scaffold is found in numerous natural products derived from plants, bacteria, and fungi, and has been the subject of extensive research for over two centuries. nih.govmdpi.com

The coumarin nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be a starting point for the development of new drugs. mdpi.comnih.gov Coumarin derivatives have demonstrated a wide array of pharmacological activities. nih.govresearchgate.net The ease with which the coumarin backbone can be chemically modified allows for the creation of large libraries of derivatives for screening against various biological targets. researchgate.net

Significance of Substituted Chromen-2-ones in Chemical Synthesis and Advanced Materials

In the realm of advanced materials, substituted chromen-2-ones are valued for their potential in optoelectronics and as components of polymers. nih.gov Their inherent luminescent properties are a key feature explored by industry. mdpi.com The ability to tune these properties through synthetic modification makes them attractive for various applications.

Specific Research Focus on 8-Methoxy-5-nitro-2H-chromen-2-one within the Chromen-2-one Class

Within the vast family of coumarins, the nitration of the benzene (B151609) ring has been a method to create new derivatives with potentially interesting properties. The synthesis of nitro-substituted coumarins, such as 8-methoxy-5-nitro-2H-chromen-2-one, often involves the reaction of a corresponding coumarin precursor with nitric acid in the presence of sulfuric acid. chemmethod.com The reaction conditions, particularly temperature, can be controlled to favor the formation of specific isomers. chemmethod.comchemmethod.com

Properties

IUPAC Name

8-methoxy-5-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO5/c1-15-8-4-3-7(11(13)14)6-2-5-9(12)16-10(6)8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZAGKJVFSMUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30972847
Record name 8-Methoxy-5-nitro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57585-53-2, 5734-26-9
Record name NSC95802
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95802
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Methoxy-5-nitro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Mechanisms of 8 Methoxy 5 Nitro 2h Chromen 2 One

Reactivity Profiles of the Chromen-2-one Core

The chromen-2-one nucleus is an aromatic heterocyclic system that exhibits a rich and varied reactivity profile. The presence of the lactone ring and the conjugated system influences its susceptibility to different types of chemical reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. In the case of 8-methoxy-5-nitro-2H-chromen-2-one, the substitution pattern is directed by the existing substituents. The methoxy (B1213986) group at the 8-position is a strong activating group and an ortho-, para-director, while the nitro group at the 5-position is a strong deactivating group and a meta-director.

The generation of the electrophile, often a nitronium ion (NO₂⁺) from the reaction of nitric and sulfuric acid, is a critical first step. youtube.comlibretexts.orgyoutube.com The aromatic ring then attacks this electrophile, leading to a carbocation intermediate known as an arenium ion. youtube.com A subsequent deprotonation step restores aromaticity. youtube.com

Given the directing effects of the substituents, further electrophilic attack is most likely to occur at the positions activated by the methoxy group and not significantly deactivated by the nitro group. The presence of the strongly deactivating nitro group generally makes further electrophilic substitution on the benzene (B151609) ring challenging.

Directing Effects of Substituents in Electrophilic Aromatic Substitution
SubstituentPositionEffect on ReactivityDirecting Influence
-OCH₃ (Methoxy)8ActivatingOrtho, Para
-NO₂ (Nitro)5DeactivatingMeta

The α,β-unsaturated lactone system within the chromen-2-one core is susceptible to nucleophilic attack. Specifically, the C4 position is electrophilic and can undergo Michael addition with various nucleophiles. Research on related 3-nitro-2H-chromenes has shown that they readily react with nucleophiles. researchgate.net For instance, reactions with secondary cyclic amines and 3-amino-5,5-dimethylcyclohex-2-en-1-one can lead to Michael adducts. researchgate.net

While direct studies on 8-methoxy-5-nitro-2H-chromen-2-one are limited, the general reactivity pattern of coumarins suggests that nucleophiles would preferentially attack the C4-position. The electron-withdrawing nature of the nitro group on the aromatic ring could further enhance the electrophilicity of the pyrone ring, making it more susceptible to nucleophilic attack.

Cycloaddition reactions are powerful tools for constructing cyclic systems. libretexts.org The double bond in the pyrone ring of the chromen-2-one core can participate in various cycloaddition reactions. For instance, [2+2] photocycloadditions are known to form four-membered rings. acs.org

More specifically, 1,3-dipolar cycloadditions are key reactions for creating five-membered heterocycles. mdpi.com Research on 5-nitro-1,2,3-triazine has demonstrated its rapid cycloaddition with electron-rich dienophiles. nih.gov While not a direct analogue, this highlights the potential for nitro-substituted heterocycles to participate in such reactions. The electron-deficient nature of the pyrone ring in 8-methoxy-5-nitro-2H-chromen-2-one, enhanced by the nitro group, could make it a suitable partner in inverse-electron-demand Diels-Alder reactions. researchgate.net

Transformations Involving Nitro and Methoxy Functional Groups

The nitro and methoxy groups appended to the chromen-2-one scaffold are not mere spectators and can undergo a variety of chemical transformations, significantly altering the properties of the parent molecule.

The reduction of aromatic nitro groups is a well-established and important transformation in organic synthesis, often leading to the corresponding amino compounds. researchgate.net This conversion dramatically changes the electronic properties of the substituent from strongly electron-withdrawing to strongly electron-donating. masterorganicchemistry.com

Several methods are available for the reduction of aryl nitro groups, including:

Catalytic Hydrogenation: Using catalysts such as palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with a source of hydrogen. masterorganicchemistry.comwikipedia.org

Metal/Acid Systems: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com

Other Reagents: Sodium hydrosulfite, sodium sulfide, and tin(II) chloride are also effective for this transformation. wikipedia.org

The choice of reducing agent can be crucial, especially when other reducible functional groups are present in the molecule. Selective reduction of the nitro group without affecting the lactone or other parts of the molecule is a key consideration. For instance, using hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder has been shown to selectively reduce nitro groups at room temperature.

Common Reagents for the Reduction of Aromatic Nitro Groups
Reagent SystemTypical ConditionsProduct
H₂, Pd/CEthanol, Room TemperatureAmine
Fe, HClAqueous solution, HeatAmine
SnCl₂·2H₂OEthanol, RefluxAmine
Zn, NH₄ClAqueous solution, Room TemperatureHydroxylamine

The methoxy group at the 8-position is generally stable. However, under forcing conditions, the ether linkage can be cleaved. This typically requires strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or Lewis acids such as boron tribromide (BBr₃). Cleavage of the methyl ether would yield the corresponding 8-hydroxy derivative. This transformation would significantly alter the electronic and potential biological properties of the molecule, converting the electron-donating methoxy group into a phenolic hydroxyl group, which is also activating and can participate in hydrogen bonding.

Mechanistic Investigations of Key Reactions

Photochemical Rearrangements and Caging Mechanisms

There is no specific information available on the photochemical rearrangements or caging mechanisms inherent to 8-methoxy-5-nitro-2H-chromen-2-one. However, related studies on other coumarin (B35378) derivatives offer general principles. Research into "caged" compounds, where a photolabile group is attached to a molecule to control its activity with light, frequently employs coumarins. In many of these systems, a nitrophenyl group, such as a 1-(2-nitrophenyl)ethyl (NPE) group, is used as the photoreleasable "cage". The coumarin moiety itself often acts as an antenna, enhancing the efficiency of light absorption to trigger the cleavage of the caging group. nih.gov The typical mechanism involves the photolysis of the nitro group, leading to the release of the active molecule and a nitroso byproduct. nih.gov

It is important to note that in these examples, the nitro-containing group is external to the coumarin core. Studies detailing the photochemical behavior where the nitro group is directly substituted on the coumarin ring at the 5-position, as in the subject compound, are not found. The photochemical mechanisms for coumarin-based caging groups have been found to be complex, sometimes involving multiple pathways that can be influenced by structural modifications to the coumarin cage. nih.govdigitellinc.com

Reaction Pathway Elucidation

No studies specifically elucidating the reaction pathways of 8-methoxy-5-nitro-2H-chromen-2-one were identified. Research on other isomers, such as 3-nitrocoumarins, has explored their reactivity in reactions like the Diels-Alder cycloaddition, where they function as dienophiles. sigmaaldrich.com For instance, the reaction of 4-chloro-3-nitrocoumarin (B1585357) with (4-methoxyphenyl)methanamine has been shown to proceed via nucleophilic substitution to yield 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one. This provides a clear reaction pathway for a related, but different, nitrocoumarin. Without experimental data, any proposed reaction pathways for the 5-nitro isomer would be purely speculative.

Chemodivergent Transformations

The concept of chemodivergent synthesis, where reaction conditions are tuned to selectively produce different products from a single starting material, is a significant area of modern organic chemistry. rsc.org This strategy allows for the efficient generation of diverse molecular structures. However, there are no published examples of chemodivergent transformations starting from 8-methoxy-5-nitro-2H-chromen-2-one. The potential for this compound to undergo chemodivergent reactions remains an open question for future chemical research.

Spectroscopic and Structural Characterization Methodologies for 8 Methoxy 5 Nitro 2h Chromen 2 One

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a key method for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Infrared (IR) spectroscopy is instrumental in confirming the presence of the key functional groups in 8-methoxy-5-nitro-2H-chromen-2-one. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

The spectrum is expected to show a strong absorption band for the C=O (carbonyl) group of the lactone ring. In related coumarin (B35378) structures, this peak typically appears in the range of 1680-1733 cm⁻¹. ceon.rsscispace.com The presence of the nitro (NO₂) group is confirmed by two distinct and strong stretching vibrations, typically found around 1515-1526 cm⁻¹ (asymmetric) and 1324-1335 cm⁻¹ (symmetric). ceon.rsscispace.com

Aromatic C=C stretching vibrations from the benzene (B151609) ring are expected in the 1600-1642 cm⁻¹ region. ceon.rsscispace.com Additionally, bands corresponding to the C-O-C stretching of the ether and lactone groups, as well as C-H stretching from the aromatic and methoxy (B1213986) groups, will be present. ceon.rs

Table 1: Expected Infrared (IR) Absorption Bands for 8-Methoxy-5-nitro-2H-chromen-2-one

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
Carbonyl (C=O) 1680 - 1735 Stretching
Nitro (NO₂) 1515 - 1530 Asymmetric Stretching
Nitro (NO₂) 1320 - 1340 Symmetric Stretching
Aromatic C=C 1600 - 1645 Stretching
Aromatic C-H 3050 - 3100 Stretching
Methoxy C-H 2840 - 2950 Stretching
Ether (Ar-O-CH₃) 1170 - 1260 Asymmetric Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the complete carbon and hydrogen framework of an organic molecule.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide precise information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural assignment.

In the ¹H NMR spectrum of 8-methoxy-5-nitro-2H-chromen-2-one, the methoxy group (OCH₃) protons are expected to appear as a sharp singlet at approximately 3.9-4.0 ppm. rsc.org The protons on the coumarin ring system will exhibit characteristic shifts and coupling patterns. For the parent compound, 8-methoxy-2H-chromen-2-one, the vinylic protons H-3 and H-4 appear as doublets around 6.43 ppm and 7.70 ppm, respectively. rsc.org The introduction of a strong electron-withdrawing nitro group at the C-5 position will significantly deshield the adjacent protons, causing their signals to shift downfield.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C-2) of the lactone is typically the most downfield signal, expected around 160 ppm. rsc.org The methoxy carbon (OCH₃) should appear around 56 ppm. rsc.org The positions of the aromatic and vinylic carbon signals are influenced by the electronic effects of both the methoxy and the nitro substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 8-Methoxy-5-nitro-2H-chromen-2-one (Note: Predicted values based on analogous compounds. Actual experimental values may vary.)

Position Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
2 C - ~160
3 CH ~6.5 ~117
4 CH ~7.8 ~144
4a C - ~119
5 C-NO₂ - ~141
6 CH ~7.5 ~125
7 CH ~7.3 ~115
8 C-OCH₃ - ~148
8a C - ~144

Distortionless Enhancement by Polarization Transfer (DEPT) is an advanced NMR technique used to differentiate between carbon signals based on the number of attached protons. A standard DEPT experiment provides three subspectra:

DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃).

DEPT-90: Shows only CH (methine) carbons.

DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ (methylene) carbons as negative signals.

For 8-methoxy-5-nitro-2H-chromen-2-one, a DEPT-135 experiment would be expected to show four positive signals: one for the methoxy (CH₃) group and three for the methine carbons (C-3, C-6, C-7). The quaternary carbons (C-2, C-4a, C-5, C-8, C-8a) would be absent from all DEPT spectra. This technique provides definitive confirmation of the carbon types assigned in the standard ¹³C NMR spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

The electron impact mass spectra of nitro-substituted 2H-chromenes are characterized by a significant molecular ion peak (M⁺·). rsc.org A primary and often dominant fragmentation pathway for these compounds is the loss of a nitro radical (·NO₂), resulting in a prominent [M - NO₂]⁺ ion. rsc.org Other common fragmentations in coumarin systems include the loss of carbon monoxide (CO) from the lactone ring.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. ceon.rs For 8-methoxy-5-nitro-2H-chromen-2-one, the molecular formula is C₁₀H₇NO₅. HRMS can confirm this composition by measuring the exact mass to several decimal places, distinguishing it from other compounds with the same nominal mass.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 8-Methoxy-5-nitro-2H-chromen-2-one

Parameter Value
Molecular Formula C₁₀H₇NO₅
Calculated Exact Mass [M] 221.0273 Da
Expected M+H⁺ Ion 222.0346 Da

Table 4: List of Compound Names

Compound Name
8-methoxy-5-nitro-2H-chromen-2-one
8-methoxy-2H-chromen-2-one
4-chloro-3-nitrocoumarin (B1585357)

Electron-Impact Mass Spectrometry (EI-MS) and Fragmentation Pathway Elucidation

Electron-impact mass spectrometry (EI-MS) is a powerful technique used to determine the molecular weight and structural features of organic compounds by analyzing their fragmentation patterns upon electron ionization. The fragmentation of coumarin derivatives, a class of compounds to which 8-methoxy-5-nitro-2H-chromen-2-one belongs, often involves characteristic losses of small molecules and radicals.

In the EI-MS of nitroaromatic compounds, such as those with a nitro group on the coumarin scaffold, common fragmentation pathways include the loss of NO2, NO, and CO. researchgate.netnih.gov For coumarins specifically, the initial fragmentation often involves the cleavage of the lactone ring. The presence of a methoxy group can lead to the loss of a methyl radical (CH3) or formaldehyde (B43269) (CH2O).

The fragmentation pathway for 8-methoxy-5-nitro-2H-chromen-2-one can be predicted to involve several key steps. The molecular ion peak [M]+ would be observed, and subsequent fragmentation could include:

Loss of the nitro group (NO2), leading to a significant fragment ion.

Loss of a nitroso group (NO) followed by the loss of a carbonyl group (CO).

Cleavage of the methoxy group, resulting in the loss of a methyl radical (CH3).

Retro-Diels-Alder reaction of the pyrone ring, a common fragmentation for chromene derivatives.

A detailed analysis of the mass spectrum, including the relative intensities of the fragment ions, allows for the reconstruction of the fragmentation pathways, providing valuable structural information. High-resolution mass spectrometry (HRMS) can be employed to determine the exact masses of the fragment ions, confirming their elemental composition and further solidifying the proposed fragmentation mechanisms.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a crystalline solid. For coumarin derivatives, this technique reveals the planarity of the fused ring system and the orientation of its substituents. nih.govresearchgate.net In the case of 8-methoxy-5-nitro-2H-chromen-2-one, a single-crystal X-ray analysis would provide accurate measurements of bond lengths and angles for the entire molecule. scirp.org

The analysis of a related compound, 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one, reveals that the coumarin ring system is essentially planar. nih.govresearchgate.net The nitro group is often found to be nearly coplanar with the aromatic ring to which it is attached. nih.govresearchgate.net The methoxy group's orientation relative to the coumarin plane would also be precisely determined. researchgate.net

Table 1: Representative Crystallographic Data for a Related Coumarin Derivative

Parameter Value
Crystal System Orthorhombic nih.govresearchgate.net
Space Group P21/c ijirset.com
a (Å) 6.8118 (9) nih.gov
b (Å) 13.6726 (18) nih.gov
c (Å) 15.909 (2) nih.gov
V (ų) 1481.7 (3) nih.gov
Z 4 nih.gov

Note: Data for 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one, a structurally similar compound.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions. These interactions are crucial for the stability of the crystal structure. For coumarin derivatives, common interactions include C-H···O hydrogen bonds and π-π stacking interactions. nih.govnih.govresearchgate.net

In the crystal structure of 8-methoxy-5-nitro-2H-chromen-2-one, one would expect to observe:

C-H···O Hydrogen Bonds: The oxygen atoms of the nitro and carbonyl groups are likely to act as hydrogen bond acceptors, forming weak interactions with hydrogen atoms from neighboring molecules. nih.govnih.gov

Other Interactions: Depending on the specific packing arrangement, other weak interactions such as C-H···π interactions may also be present. nih.govresearchgate.net

Surface Analysis Techniques

Surface analysis techniques provide a deeper understanding of the intermolecular interactions that dictate the crystal packing.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov It maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of different types of contacts. nih.gov

The Hirshfeld surface is often mapped with properties like dnorm, which highlights regions of close intermolecular contact. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular interactions. nih.gov For similar molecules, the most significant contributions often come from H···H, C···H, and O···H contacts. nih.gov

Table 2: Expected Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Expected Contribution (%)
H···H ~50% nih.gov
C···H/H···C ~25-30% nih.gov
O···H/H···O ~10-15% nih.gov
N···H/H···N ~5-10% nih.gov

Note: These are representative values based on similar heterocyclic compounds and may vary for the specific compound.

This detailed analysis of intermolecular interactions is crucial for understanding the solid-state properties of the compound and can provide insights into its polymorphism and solubility. mdpi.com

Theoretical and Computational Studies of 8 Methoxy 5 Nitro 2h Chromen 2 One

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which the molecular world can be examined. For 8-methoxy-5-nitro-2H-chromen-2-one, these calculations have been instrumental in understanding its fundamental characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the geometry and electronic properties of various molecules. scispace.comnih.gov For instance, DFT calculations at the B3LYP/6-31G* level of theory have been used to optimize the ground state geometry of related nitroflavone compounds, starting from experimental X-ray diffraction data. nih.gov This process helps in understanding the molecule's three-dimensional shape and the spatial arrangement of its atoms. nih.gov The electronic structure, which dictates the molecule's chemical behavior, can also be thoroughly analyzed using DFT. scispace.com

In similar studies on related heterocyclic compounds, DFT with the B3LYP functional and various basis sets like 6-311++G(d,p) has been employed for geometry optimization. mdpi.com The agreement between calculated and experimental X-ray structure data validates the computational approach. mdpi.com These optimized geometries are confirmed as true minima on the potential energy surface by ensuring the absence of imaginary frequencies in the calculated vibrational spectra. ijopaar.com

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) provides a framework for understanding the mechanisms of chemical reactions. A study on the nitration of 2H-chromen-2-one, a parent compound to 8-methoxy-5-nitro-2H-chromen-2-one, utilized MEDT to elucidate the reaction pathway. nih.gov The study revealed that the reaction proceeds through a two-step mechanism involving the formation of a tetrahedral cation intermediate. nih.gov This type of analysis is crucial for predicting reaction outcomes and understanding selectivity in chemical synthesis. nih.gov

HOMO-LUMO Analysis and Global Chemical Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. nih.gov A smaller energy gap generally implies higher reactivity. mdpi.com

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's reactivity.

DescriptorFormulaDescription
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Describes the escaping tendency of electrons.
Electrophilicity Index (ω) μ2 / (2η)Quantifies the ability of a species to accept electrons. ijopaar.com
Electronegativity (χ) Measures the power of an atom to attract electrons.
Softness (S) 1 / (2η)The reciprocal of hardness, indicating high reactivity.

Table 1: Global Chemical Reactivity Descriptors

Analysis of these descriptors for similar compounds has shown that a good nucleophile is characterized by lower values of chemical potential and electrophilicity index, while a good electrophile has high values for these descriptors. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and intermolecular interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, a phenomenon known as hyperconjugation. nih.gov This analysis provides insights into the stability arising from these interactions. wisc.edu

NBO analysis can identify the most significant orbital interactions and their corresponding stabilization energies. For example, in related systems, NBO analysis has been used to confirm the presence of strong, stable hydrogen bonds and to quantify the energy of these interactions. nih.gov The analysis also details the hybridization of atoms and the nature of bonding (e.g., σ and π bonds), providing a picture that aligns with classical chemical concepts. wisc.edu

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the behavior of molecules in condensed phases and their interactions with other molecules.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. wikipedia.orgwiley-vch.de This partitioning allows for the analysis of chemical bonds and intermolecular interactions based on the topology of the electron density. wikipedia.org

Non-Covalent Interactions (NCI) Index

The Non-Covalent Interactions (NCI) index is a computational tool that allows for the visualization and analysis of weak interactions within a molecule and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, are fundamental to understanding molecular conformation, stability, and crystal packing.

The NCI index is based on the electron density (ρ) and its derivatives. By plotting the reduced density gradient (RDG) against the electron density, regions of non-covalent interactions can be identified. These interactions are then typically visualized as isosurfaces, where the color of the surface indicates the nature of the interaction: blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals interactions, and red for repulsive steric clashes.

Table 1: Interpreting NCI Plot Features

Isosurface ColorInteraction TypeSignificance
BlueStrong, attractive (e.g., hydrogen bonds)Indicates significant stabilizing interactions.
GreenWeak, van der WaalsRepresents widespread, less directional attractive forces.
RedRepulsive (e.g., steric clashes)Highlights regions of steric strain that destabilize the conformation.

Photophysical Property Prediction and Modeling

The photophysical properties of coumarin (B35378) derivatives are of significant interest due to their applications in fluorescent probes, sensors, and optical devices. Computational modeling plays a vital role in predicting and understanding these properties at a molecular level.

Theoretical Electronic Absorption and Emission Spectra Calculations

Time-dependent density functional theory (TD-DFT) is a widely used computational method for calculating the electronic absorption and emission spectra of molecules. rsc.org These calculations can predict the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths of the electronic transitions, which relate to the intensity of the absorption.

For 8-methoxy-5-nitro-2H-chromen-2-one, TD-DFT calculations would provide insight into how the methoxy (B1213986) and nitro substituents affect the electronic structure and the nature of the excited states of the coumarin core. The presence of the electron-donating methoxy group and the electron-withdrawing nitro group is expected to create a "push-pull" system, which can lead to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is often associated with interesting photophysical properties, such as large Stokes shifts and sensitivity of the emission to solvent polarity. While specific TD-DFT data for this compound is scarce in the literature, studies on other substituted coumarins have successfully used this method to rationalize their spectroscopic behavior.

Table 2: Hypothetical TD-DFT Calculation Results for 8-methoxy-5-nitro-2H-chromen-2-one

ParameterPredicted ValueInterpretation
λmax (absorption)~350-400 nmPrediction of the main absorption band in the UV-Vis spectrum.
λmax (emission)~450-550 nmPrediction of the fluorescence emission wavelength.
Oscillator Strength (f)> 0.1Indicates a high probability of the electronic transition occurring.
Nature of Transitionπ → π* with ICT characterSuggests a charge redistribution from the methoxy-substituted part to the nitro-substituted part of the molecule upon excitation.
Note: This table is illustrative and not based on published experimental or computational data for this specific compound.

Modeling of Photoisomerization Processes

Photoisomerization, a light-induced change in molecular structure, is a potential deactivation pathway for excited molecules. For coumarins, this can involve rotations around single bonds or, in some cases, ring-opening reactions. Computational modeling can be used to explore the potential energy surfaces of the excited states to identify possible photoisomerization pathways and the energy barriers associated with them.

For 8-methoxy-5-nitro-2H-chromen-2-one, theoretical studies could investigate the rotational barriers of the methoxy and nitro groups in the excited state. Understanding these processes is crucial for predicting the fluorescence quantum yield and photostability of the molecule. A low energy barrier for a non-radiative decay pathway like photoisomerization would compete with fluorescence, leading to a lower quantum yield.

Prediction of Chemical Reactivity and Selectivity

Computational methods are invaluable for predicting the reactivity and selectivity of chemical reactions. By analyzing the electronic structure of a molecule, it is possible to identify the most likely sites for electrophilic and nucleophilic attack.

Analysis of Local Reactivity Descriptors

Local reactivity descriptors, derived from conceptual density functional theory, provide a quantitative measure of the reactivity of different atomic sites within a molecule. Key descriptors include the Fukui functions, which indicate the change in electron density at a particular site upon the addition or removal of an electron, and the dual descriptor, which can distinguish between nucleophilic and electrophilic sites.

An analysis of these descriptors for 8-methoxy-5-nitro-2H-chromen-2-one would allow for the prediction of its reactive sites. It is anticipated that the carbon atoms of the coumarin ring will exhibit varying degrees of electrophilicity and nucleophilicity, influenced by the attached methoxy and nitro groups. The nitro group itself is a strong electrophilic center.

Table 3: Predicted Local Reactivity Descriptors for Key Atoms in 8-methoxy-5-nitro-2H-chromen-2-one

Atomic SitePredicted Fukui Function (f-)Predicted Fukui Function (f+)Predicted Reactivity
C4HighLowProne to electrophilic attack
C5LowHighProne to nucleophilic attack (due to nitro group)
Nitrogen of NO2LowHighProne to nucleophilic attack
Note: This table is illustrative and not based on published computational data for this specific compound.

Regioselectivity Predictions in Chemical Transformations

Building on the analysis of local reactivity descriptors, computational chemistry can predict the regioselectivity of chemical reactions. dalalinstitute.com For instance, in an electrophilic aromatic substitution reaction, calculations can determine which position on the aromatic ring is most susceptible to attack by an electrophile. Similarly, for nucleophilic additions, the most electrophilic sites can be identified.

For 8-methoxy-5-nitro-2H-chromen-2-one, computational models could predict the outcome of various transformations. For example, in a nucleophilic aromatic substitution, the model could predict whether the nucleophile would attack the carbon bearing the nitro group or another position on the ring. These predictions are invaluable for designing synthetic routes and understanding reaction mechanisms.

Advanced Applications and Functional Materials Design Involving 8 Methoxy 5 Nitro 2h Chromen 2 One Scaffold

Design and Development of Chemical Probes and Sensors

The inherent fluorescence of the coumarin (B35378) core is central to its use in chemical probes and sensors. Modifications to the 8-methoxy-5-nitro-2H-chromen-2-one structure allow for the fine-tuning of its sensing capabilities, enabling the detection of a wide range of analytes.

Principles of Coumarin-Based Fluorescent Probe Design

The design of fluorescent probes based on the coumarin scaffold revolves around several key principles that leverage the molecule's electronic and structural properties. rsc.orgnih.gov A fundamental approach involves the "binding site-signaling subunit" concept. researchgate.net In this design, the coumarin acts as the signaling subunit (fluorophore), while a specifically designed receptor (binding site) is attached to it. The interaction of an analyte with the binding site triggers a change in the photophysical properties of the coumarin, leading to a detectable signal.

The versatility of the coumarin structure, particularly at positions 3 and 7, allows for the introduction of various functional groups to create selective binding sites for different analytes. rsc.orgrsc.org While modifications at the 3 and 7 positions are more common, alterations at the 4 and 8 positions also offer pathways to novel sensor development. rsc.org The primary mechanisms governing the fluorescence response in these probes include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET). rsc.org These mechanisms can be engineered to produce either an "on-off" response, where fluorescence is quenched or activated, or a ratiometric response, which involves a shift in the emission wavelength. nih.gov Ratiometric probes are often preferred as they provide a built-in correction for environmental effects and probe concentration. nih.gov

A crucial aspect of probe design is achieving a large Stokes shift, which is the difference between the maximum absorption and emission wavelengths. nih.gov A larger Stokes shift minimizes the overlap between excitation and emission spectra, thereby enhancing the sensitivity of the probe. nih.gov

Optical Properties and Sensing Mechanisms

The optical properties of probes derived from the 8-methoxy-5-nitro-2H-chromen-2-one scaffold are dictated by the interplay of the electron-donating methoxy (B1213986) group at position 8 and the electron-withdrawing nitro group at position 5. This inherent electronic push-pull character influences the intramolecular charge transfer (ICT) process upon photoexcitation, which is a key sensing mechanism. rsc.orgresearchgate.net

When a probe interacts with an analyte, the binding event can modulate the ICT process, leading to observable changes in the fluorescence spectrum. For instance, the coordination of a metal ion to a chelating group attached to the coumarin can alter the electron density distribution within the molecule, causing either a quenching or enhancement of fluorescence, or a shift in the emission wavelength. nih.gov

Another important sensing mechanism is Photoinduced Electron Transfer (PET). In a PET-based sensor, the fluorescence of the coumarin fluorophore is initially quenched by a nearby electron-rich or electron-poor moiety. Upon binding of the target analyte, the PET process is inhibited, leading to a restoration of fluorescence ("turn-on" response). rsc.org

Fluorescence Resonance Energy Transfer (FRET) is a more complex mechanism that involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. rsc.orgrsc.org The efficiency of this energy transfer is highly dependent on the distance and spectral overlap between the donor and acceptor. rsc.org In a FRET-based sensor, the binding of an analyte can induce a conformational change that alters the distance between the donor and acceptor, thus modulating the FRET efficiency and resulting in a ratiometric signal. nih.govrsc.org

Exploration in Environment Sensing and Analytical Chemistry

The application of coumarin-based fluorescent probes, including those derived from the 8-methoxy-5-nitro-2H-chromen-2-one scaffold, is expanding in environmental monitoring and analytical chemistry. rsc.org Their high sensitivity and selectivity make them ideal for detecting trace amounts of pollutants and other substances of interest. rsc.org

For example, coumarin-based probes have been successfully developed for the detection of heavy metal ions in water, which are significant environmental pollutants. rsc.org One such probe was designed to detect mercury ions (Hg²⁺) at concentrations lower than the limit set by the U.S. Environmental Protection Agency for drinking water. rsc.org The interaction of the probe with Hg²⁺ triggers a strong fluorescent response, allowing for its quantification. rsc.org

The versatility of coumarin chemistry allows for the development of probes for a wide array of analytes beyond metal ions, including anions, reactive oxygen species, and changes in environmental polarity. rsc.orgrsc.org This adaptability makes them powerful tools in various analytical applications, from monitoring water quality to biochemical assays. rsc.orgrsc.org

Applications in Materials Science

The unique photophysical and electronic properties of the 8-methoxy-5-nitro-2H-chromen-2-one scaffold also lend themselves to applications in materials science, particularly in the development of novel organic dyes, pigments, and photoactive materials.

Development of Novel Organic Dyes and Pigments

The chromophoric nature of the coumarin ring system, enhanced by the methoxy and nitro substituents in 8-methoxy-5-nitro-2H-chromen-2-one, makes it a valuable building block for creating new organic dyes and pigments. The color and photostability of these materials can be tuned by chemical modifications to the coumarin core. These dyes can find applications in various fields, including textiles, printing, and coatings.

Photoactive Materials and Photovoltaic Applications

Photoactive materials are those that respond to light, and they are fundamental to technologies like solar cells and optical sensors. mdpi.com The 8-methoxy-5-nitro-2H-chromen-2-one scaffold can be incorporated into larger molecular structures or polymers to create materials with tailored photoactive properties. mdpi.com

In the context of photovoltaics, organic materials are being explored as alternatives to traditional silicon-based solar cells due to their potential for low-cost production and flexibility. mdpi.comrsc.org The electron-accepting nature of the nitro-substituted coumarin can be utilized in the design of donor-acceptor systems, which are crucial for charge separation in organic photovoltaic devices. While specific research on 8-methoxy-5-nitro-2H-chromen-2-one in photovoltaics is not extensively documented in the provided search results, the general principles of using coumarin derivatives in optoelectronic applications suggest its potential in this area. researchgate.net For instance, coumarin derivatives have been investigated for use in dye-sensitized solar cells and organic light-emitting diodes (OLEDs), where their luminescent properties are exploited. researchgate.net The development of photoactive materials often involves creating heterostructures that enhance light absorption and charge transport. mdpi.com

Mechanofluorochromic Materials

There is currently no available scientific literature or research data describing the synthesis or investigation of 8-methoxy-5-nitro-2H-chromen-2-one for applications as a mechanofluorochromic material. The unique property of altering fluorescence intensity upon the application of mechanical force has been explored in other molecular structures, but studies specifically detailing this phenomenon in 8-methoxy-5-nitro-2H-chromen-2-one have not been reported.

Supramolecular Assembly and Host-Guest Chemistry

Detailed investigations into the role of 8-methoxy-5-nitro-2H-chromen-2-one in supramolecular assembly and host-guest chemistry are not present in the current body of scientific research. Host-guest chemistry, which involves the complexation of a "host" molecule with a "guest" molecule or ion through non-covalent interactions, is a significant area of supramolecular chemistry. However, the specific use of 8-methoxy-5-nitro-2H-chromen-2-one as either a host or a guest molecule in such assemblies has not been documented. The design of host-guest systems often relies on specific molecular recognition motifs, and the suitability of this particular coumarin derivative for such interactions has yet to be explored.

Catalytic Applications and Ligand Design

There is no available research on the application of 8-methoxy-5-nitro-2H-chromen-2-one in catalytic processes or as a primary scaffold for ligand design in catalysis. While coumarin derivatives have been utilized as ligands for various metal catalysts, the specific contributions of the 8-methoxy and 5-nitro substituents of this compound to catalytic activity or coordination chemistry have not been investigated. Research in this area would be required to determine its potential as a ligand or catalyst.

Structure Property Relationships and Molecular Engineering of 8 Methoxy 5 Nitro 2h Chromen 2 One Derivatives

Influence of Substituents on Photophysical Characteristics

The photophysical properties of coumarin (B35378) derivatives are highly sensitive to the nature and position of substituents on the chromene ring. The interplay of electron-donating and electron-withdrawing groups can significantly alter the electronic distribution within the molecule, thereby modulating its interaction with light.

Modulation of Absorption and Emission Maxima

The absorption and emission maxima of 8-methoxy-5-nitro-2H-chromen-2-one derivatives are profoundly influenced by the electronic nature of the substituents. The inherent structure, featuring an electron-donating methoxy (B1213986) group at the 8-position and an electron-withdrawing nitro group at the 5-position, establishes a push-pull system that governs the intramolecular charge transfer (ICT) character of its electronic transitions.

Studies on related coumarin systems demonstrate that the introduction of additional electron-donating groups generally leads to a bathochromic (red) shift in both the absorption (λabs) and emission (λem) maxima. Conversely, the incorporation of further electron-withdrawing groups can induce a hypsochromic (blue) shift. For instance, in a study of 3-acetyl-8-methoxy-coumarin, the absorption maximum was observed at 316 nm. ceon.rs The introduction of two electron-attracting bromine atoms to the acetyl group resulted in a red shift of the absorption peak to 330 nm, indicating an increased intramolecular charge transfer effect. ceon.rs Similarly, the emission maximum of 3-acetyl-8-methoxy-coumarin at 458 nm was red-shifted to 484 nm in its dibromo derivative. ceon.rs

While specific experimental data for 8-methoxy-5-nitro-2H-chromen-2-one is not extensively available in the reviewed literature, theoretical studies on nitro-coumarins suggest that the position of the nitro group significantly impacts the electronic properties. chemmethod.com It is anticipated that modifications to the substituents on the 8-methoxy-5-nitro-2H-chromen-2-one scaffold would follow similar trends, allowing for the fine-tuning of its absorption and emission wavelengths.

Table 1: Illustrative Photophysical Data for Related Methoxycoumarin Derivatives

CompoundSolventλabs (nm)λem (nm)Reference
3-Acetyl-8-methoxy-coumarinDichloromethane316458 ceon.rs
3-(2,2'-Dibromoacetyl)-8-methoxy-coumarinDichloromethane330484 ceon.rs

This table provides data for structurally related compounds to illustrate the principles of substituent effects, as specific data for 8-methoxy-5-nitro-2H-chromen-2-one derivatives was not found in the searched literature.

Impact on Stokes Shifts and Quantum Yields

The Stokes shift, the difference between the absorption and emission maxima, is a crucial parameter for applications such as fluorescence microscopy. Substituents that enhance the intramolecular charge transfer character upon excitation typically lead to larger Stokes shifts. This is because the excited state becomes more polarized and has a different geometry than the ground state, resulting in a greater energy loss before emission.

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is also highly dependent on the molecular structure. The presence of heavy atoms, such as bromine, can decrease the quantum yield by promoting intersystem crossing to the triplet state. Conversely, rigidifying the molecular structure can often enhance the quantum yield by reducing non-radiative decay pathways. While specific quantum yield data for 8-methoxy-5-nitro-2H-chromen-2-one derivatives are scarce, studies on other coumarins show that quantum yields can be modulated over a wide range through synthetic modifications. nih.gov

Effects on Photostability

The photostability of fluorescent molecules is a critical consideration for their practical application. Coumarin derivatives are generally known for their good photostability. However, the nature of the substituents can influence their susceptibility to photodegradation. For instance, the introduction of certain functional groups can provide pathways for photochemical reactions, leading to a decrease in photostability. Conversely, other substituents might enhance stability by deactivating excited states through non-destructive pathways. Research on coumarin laser dyes has shown that their photostability can be correlated with their molecular structure and the surrounding environment.

Correlation Between Structure and Electrochemical Behavior

The electrochemical properties of 8-methoxy-5-nitro-2H-chromen-2-one derivatives are primarily governed by the redox-active nitro group. The reduction potential of the nitro group is sensitive to the electronic environment created by other substituents on the coumarin ring.

Electrochemical studies of various nitroaromatic compounds have established that the ease of reduction of the nitro group is a key determinant of their biological activity. mdpi.com The reduction typically proceeds via a one-electron transfer to form a nitro radical anion. The stability of this radical anion is influenced by the surrounding molecular structure. Electron-donating groups, like the methoxy group at the 8-position, are expected to make the reduction of the nitro group more difficult (i.e., shift the reduction potential to more negative values). Conversely, additional electron-withdrawing substituents would facilitate the reduction.

Table 2: General Trends in the Electrochemical Behavior of Nitroaromatic Compounds

Substituent EffectImpact on Nitro Group ReductionExpected Shift in Reduction Potential
Electron-donatingMakes reduction more difficultMore negative
Electron-withdrawingMakes reduction easierMore positive

This table illustrates general principles as specific electrochemical data for 8-methoxy-5-nitro-2H-chromen-2-one derivatives was not found in the reviewed literature.

Tuning Reactivity and Selectivity through Structural Modifications

The reactivity and selectivity of 8-methoxy-5-nitro-2H-chromen-2-one can be precisely controlled through structural modifications. The inherent reactivity of the coumarin scaffold, particularly at the C3 and C4 positions of the pyranone ring, can be modulated by the electronic and steric nature of the substituents.

The nitro group at the 5-position and the methoxy group at the 8-position exert a significant influence on the electron density distribution of the aromatic ring, thereby directing the outcome of electrophilic and nucleophilic aromatic substitution reactions. For instance, the synthesis of 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one from 4-chloro-3-nitrocoumarin (B1585357) demonstrates the susceptibility of the C4 position to nucleophilic attack. ceon.rs

Development of Structure-Reactivity Correlations

The systematic investigation of a series of 8-methoxy-5-nitro-2H-chromen-2-one derivatives allows for the development of quantitative structure-reactivity relationships (QSRRs). These correlations provide a predictive framework for understanding how changes in molecular structure will affect chemical reactivity.

By correlating reaction rates or equilibrium constants with descriptors of the substituents' electronic and steric properties (such as Hammett or Taft parameters), it is possible to gain mechanistic insights and to design new molecules with desired reactivity. For example, a study on the antibacterial activity of amino/nitro-substituted 3-arylcoumarins highlighted that the position of the substituents on the 3-arylcoumarin scaffold significantly influences their biological activity, which is a direct consequence of their altered reactivity with biological targets. researchgate.net

While a comprehensive QSRR study specifically for 8-methoxy-5-nitro-2H-chromen-2-one has not been found in the reviewed literature, the principles of physical organic chemistry suggest that such correlations could be readily established. This would involve synthesizing a library of derivatives with systematic variations in their substitution patterns and measuring their reactivity in well-defined chemical reactions. The resulting data would be invaluable for the rational design of new functional molecules based on the 8-methoxy-5-nitro-2H-chromen-2-one scaffold.

Future Directions and Emerging Research Avenues for 8 Methoxy 5 Nitro 2h Chromen 2 One

Novel Synthetic Methodologies for Complex Derivatives

The development of sophisticated derivatives of 8-methoxy-5-nitro-2H-chromen-2-one is paramount to unlocking its full potential. While classical methods for the synthesis of nitrocoumarins, such as the nitration of a corresponding coumarin (B35378) precursor using a mixture of nitric and sulfuric acids, provide a foundational approach, future research should focus on more refined and versatile strategies. chemmethod.com The temperature of such reactions is a critical parameter that can influence the regioselectivity of the nitration, potentially allowing for the preferential formation of the 5-nitro isomer over other substitution patterns. chemmethod.com

Future synthetic endeavors should explore:

Regioselective C-H Functionalization: Direct C-H activation and functionalization represent a powerful and atom-economical approach to introduce a variety of substituents onto the coumarin core. nih.gov Developing catalytic systems that can selectively target the C-5 position of an 8-methoxycoumarin (B1348513) precursor for nitration or for the introduction of other functionalities would be a significant advancement.

Post-Synthetic Modification: The existing 8-methoxy-5-nitro-2H-chromen-2-one scaffold can be viewed as a versatile platform for further chemical transformations. For instance, the reduction of the nitro group to an amine would yield 5-amino-8-methoxy-2H-chromen-2-one, a key intermediate for the synthesis of a diverse library of derivatives via N-acylation, N-alkylation, or the construction of fused heterocyclic systems. chemmethod.commdpi.com

Multi-component Reactions: The use of multi-component reactions (MCRs) offers an efficient pathway to construct complex molecular architectures in a single step. chimicatechnoacta.ru Designing MCRs that incorporate an 8-methoxy-5-nitro-substituted salicylaldehyde (B1680747) or a related precursor could lead to the rapid generation of novel and structurally diverse coumarin derivatives.

Synthetic StrategyDescriptionPotential Advantages
Regioselective C-H Functionalization Directing a catalyst to selectively functionalize the C-5 position of an 8-methoxycoumarin precursor.High atom economy, reduced number of synthetic steps, access to novel derivatives.
Post-Synthetic Modification Chemical transformation of the existing nitro and methoxy (B1213986) groups.Access to a wide range of derivatives from a common intermediate.
Multi-component Reactions (MCRs) Combining three or more reactants in a single pot to form a complex product.High efficiency, reduced waste, rapid library generation.

Exploration of Unconventional Reactivity Patterns

The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group is expected to impart unique reactivity to the 8-methoxy-5-nitro-2H-chromen-2-one molecule. The pyranone ring of the coumarin core is known to be susceptible to various transformations, and the substitution pattern of the benzene (B151609) ring will undoubtedly modulate this reactivity. nih.gov

Key areas for future investigation include:

Nucleophilic Aromatic Substitution (SNA_r): The presence of the strongly deactivating nitro group could render the aromatic ring susceptible to nucleophilic aromatic substitution, a reaction not commonly observed for coumarins. Investigating the displacement of the nitro group or other potential leaving groups at this position could open up new avenues for functionalization.

Cycloaddition Reactions: The C3-C4 double bond of the coumarin scaffold can participate in cycloaddition reactions. nih.gov The electronic nature of the 8-methoxy-5-nitro-2H-chromen-2-one system may influence the feasibility and outcome of these reactions, potentially leading to the formation of novel polycyclic structures.

Photochemical Reactivity: Coumarins are known for their interesting photochemical properties, including fluorescence and photodimerization. researchgate.net The nitro group can significantly influence the excited-state properties of aromatic compounds. A thorough investigation of the photochemical behavior of 8-methoxy-5-nitro-2H-chromen-2-one could reveal novel photoreactive properties and potential applications in photochemistry and materials science.

Integration into Advanced Functional Systems

The unique electronic and structural features of 8-methoxy-5-nitro-2H-chromen-2-one make it an attractive candidate for incorporation into advanced functional systems. The inherent fluorescence of the coumarin core, which can be modulated by its substituents, is a particularly promising property. researchgate.net

Future research should focus on the design and synthesis of:

Fluorescent Probes: Derivatives of 8-methoxy-5-nitro-2H-chromen-2-one could be developed as fluorescent probes for the detection of specific analytes. For example, the nitro group could be used as a quenching moiety in a "turn-on" sensor, where the reduction of the nitro group by an analyte leads to a significant increase in fluorescence.

Nonlinear Optical (NLO) Materials: The combination of a strong electron donor (methoxy) and acceptor (nitro) group on an aromatic system is a classic design strategy for molecules with large second-order nonlinear optical properties. The synthesis and characterization of derivatives of 8-methoxy-5-nitro-2H-chromen-2-one could lead to the development of new materials for applications in optoelectronics and photonics.

Biologically Active Scaffolds: While this article does not focus on specific biological activities, the coumarin scaffold is a well-established pharmacophore. researchgate.netnih.gov Future research could explore the potential of 8-methoxy-5-nitro-2H-chromen-2-one derivatives as starting points for the development of new therapeutic agents. For instance, the related compound 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one has shown promising antileishmanial activity. nih.gov

Advanced Computational Modeling for Predictive Design

Computational chemistry offers a powerful toolkit for understanding the structure, properties, and reactivity of molecules, thereby guiding the design of new compounds and experiments. eurjchem.comresearchgate.net For 8-methoxy-5-nitro-2H-chromen-2-one, computational modeling can provide invaluable insights.

Future computational studies should include:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate a wide range of properties, including optimized geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy levels. These calculations can help to understand the influence of the methoxy and nitro groups on the electronic structure and reactivity of the molecule. eurjchem.com

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of derivatives with a particular property (e.g., fluorescence quantum yield, NLO response) is synthesized, QSAR models can be developed to correlate the chemical structure with the observed activity. mdpi.com These models can then be used to predict the properties of new, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com

Molecular Docking and Dynamics Simulations: For exploring potential biological applications, molecular docking simulations can be used to predict how derivatives of 8-methoxy-5-nitro-2H-chromen-2-one might bind to specific protein targets. Molecular dynamics simulations can then provide insights into the stability of these interactions over time.

Computational MethodApplication for 8-methoxy-5-nitro-2H-chromen-2-onePredicted Outcomes
Density Functional Theory (DFT) Calculation of electronic structure, reactivity indices, and spectroscopic properties.Understanding of reactivity, prediction of spectral data, guidance for synthetic modifications.
Quantitative Structure-Activity Relationship (QSAR) Correlation of structural features with functional properties.Predictive models for designing derivatives with enhanced properties.
Molecular Docking and Dynamics Simulation of interactions with biological macromolecules.Identification of potential biological targets and understanding of binding modes.

Synergistic Approaches Combining Synthetic and Theoretical Chemistry

The most rapid and impactful advances in the study of 8-methoxy-5-nitro-2H-chromen-2-one will be achieved through a close integration of synthetic and theoretical approaches. Computational predictions can guide the design of new synthetic targets, and experimental results can be used to refine and validate the computational models.

A cyclical research strategy is envisioned:

Computational Design: Use computational methods to predict the properties of a series of virtual derivatives of 8-methoxy-5-nitro-2H-chromen-2-one.

Targeted Synthesis: Synthesize the most promising candidates identified in the computational screening.

Experimental Characterization: Thoroughly characterize the properties of the newly synthesized compounds.

Model Refinement: Use the experimental data to refine the computational models, leading to more accurate predictions in the next cycle.

This synergistic approach will accelerate the discovery of new derivatives with tailored properties and functions, ultimately unlocking the full scientific and technological potential of 8-methoxy-5-nitro-2H-chromen-2-one.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 8-methoxy-5-nitro-2H-chromen-2-one?

  • Methodology : Start with a chromen-2-one scaffold (e.g., 4-hydroxy-2H-chromen-2-one) and introduce substituents via sequential reactions. Nitration at the 5-position can be achieved using mixed acids (HNO₃/H₂SO₄), followed by methoxylation at the 8-position using methylating agents like dimethyl sulfate under alkaline conditions . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate intermediates and final products .

Q. How can structural characterization of 8-methoxy-5-nitro-2H-chromen-2-one be reliably performed?

  • Techniques :

  • X-ray crystallography : Resolve the crystal structure to confirm substituent positions and intramolecular interactions (e.g., hydrogen bonding). Use single-crystal diffraction data (e.g., CCDC-2181456 in ) for refinement .
  • Spectroscopy : Combine ¹H/¹³C NMR to identify methoxy (δ ~3.8–4.0 ppm) and nitro groups (deshielded aromatic protons). Mass spectrometry (MS) and IR can validate molecular weight and functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .

Q. What solvents and conditions optimize solubility for spectroscopic analysis of this compound?

  • Guidelines : Use polar aprotic solvents (DMSO, DMF) for NMR due to limited solubility in non-polar solvents. For UV-Vis studies, dissolve in methanol or acetonitrile to observe λmax shifts influenced by nitro and methoxy groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity during nitration?

  • Approach :

  • Temperature control : Perform nitration at 0–5°C to minimize byproducts.
  • Electrophilic directing groups : Leverage methoxy’s electron-donating effect to direct nitration to the 5-position. Computational modeling (DFT) can predict charge distribution and reactive sites .
  • Validation : Compare HPLC retention times and MS fragmentation patterns with synthetic standards .

Q. What computational tools are suitable for studying electronic effects of substituents in 8-methoxy-5-nitro-2H-chromen-2-one?

  • Methods :

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) using crystallographic data .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze frontier molecular orbitals (FMOs) and electrostatic potential maps. Software like Gaussian or ORCA is recommended .

Q. How should researchers address contradictions in reported spectral data for nitro-substituted chromenones?

  • Resolution strategy :

  • Cross-validate using multiple techniques (e.g., 2D NMR for unambiguous assignment of proton environments).
  • Compare with structurally similar compounds (e.g., 8-nitro-2H-chromen-2-one derivatives in ) to identify substituent-induced shifts .

Q. What biological assays are appropriate for preliminary evaluation of this compound’s activity?

  • Recommendations :

  • Antimicrobial assays : Use microdilution methods against Gram-positive/negative bacteria.
  • Anticancer screening : Test cytotoxicity via MTT assay on cancer cell lines (e.g., MCF-7, HeLa). Reference similar chromenones with reported bioactivity .

Q. What mechanistic insights explain the stability of the nitro group under basic conditions?

  • Analysis :

  • Investigate resonance stabilization of the nitro group via conjugation with the chromenone ring.
  • Monitor degradation products under varying pH using LC-MS to identify hydrolysis pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.